Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor that exhibits nanomolar to subnanomolar potencies in both biochemical and cellular assays. It is currently being investigated in clinical trials for the treatment of chronic myelogenous leukemia. Dasatinib demonstrates oral efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo in mice and reducing TNF levels in murine models of inflammation. []
Relevance: Dasatinib shares a core structure with 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide, notably containing both a 2-methyl-4-pyrimidinyl group and a piperazine ring. The differences lie in the substituents attached to these core structures. Dasatinib features a 2-chloro-6-methylphenyl group linked to a thiazole carboxamide moiety, whereas the target compound contains a benzenesulfonamide group connected via a carbonyl linker to the piperazine ring. []
Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist investigated as an HIV-1 inhibitor. This compound exhibits excellent receptor selectivity and oral bioavailability in both rats and monkeys. []
Relevance: Sch-417690/Sch-D shares the presence of a piperazine ring with 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide. While both compounds contain a pyrimidinyl moiety, Sch-417690/Sch-D features a 4,6-dimethyl-5-pyrimidinyl group, differing from the 6-(dimethylamino)-2-methyl-4-pyrimidinyl present in the target compound. This highlights the exploration of diverse substituents on the pyrimidine ring within this class of compounds. []
Compound Description: This compound, along with its carbon-14 and carbon-13 labelled versions, was synthesized and characterized. Intermediates in the synthesis included R-(+)-[13C]-Trolox®(R-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-[2-13C]-carboxylic acid), [2,5-13C2]-barbituric acid, 2,4,6-trichloro-[2,5-13C2]-pyrimidine, 2,6-di-pyrrolidinyl-4-chloro-[2,5-13C2]-pyrimidine, and 4-(1-piperazinyl)-2,6-di-1-pyrrolidinyl-[2,5-13C2]- pyrimidine. []
Compound Description: These derivatives are synthesized and found to be useful in the treatment of mental depression. []
Relevance: These derivatives, like 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide, feature a pyrimidine ring directly connected to a piperazine ring. The key distinction lies in the absence of specific substitutions on the pyrimidine ring in the general description of these derivatives, whereas the target compound possesses a dimethylamino and a methyl group at positions 6 and 2, respectively. This underscores the significance of substituent modifications in modulating the biological activity of these compounds. []
Compound Description: CDRI Compound 81-470 displays a long prophylactic action against experimental ancylostomiasis when administered parenterally. Metabolic disposition studies in hamsters revealed a depot formation at the injection site for intramuscular administration, leading to prolonged stay in the body and a long chemoprophylactic action. Oral administration resulted in poor absorption and rapid elimination. []
Relevance: While not directly containing a pyrimidine ring, CDRI Compound 81-470 shares the piperazine-carbonyl-benzenesulfonamide motif present in 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide. In CDRI Compound 81-470, the piperazine is linked to a 2-pyridinyl group, highlighting the exploration of different heterocyclic rings connected to the piperazine core in related compounds. []
Compound Description: 34b and its mesylate (34c) exhibited antidepressant-like activity by reducing the immobility time in the forced-swimming test with mice. It was found to be a sigma receptor agonist. []
Relevance: While 34b lacks a pyrimidine ring, it shares the piperazine ring with 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide. Both compounds highlight the presence of a piperazine core as a potential pharmacophore for modulating diverse biological activities, including antidepressant effects. []
Compound Description: These derivatives were developed based on the clinically used drug pazopanib with modifications to its amino side chain structure. They displayed better anti-vascular endothelial growth factor receptor inhibitory effects. []
Pirimiphos-methyl (PMM)
Compound Description: PMM is a typical N,N-dialkyl substituted pyrimidine pesticide. Its heterogeneous reaction with NO3 radicals yields phosphoric acid 2-diethylamino-6-methyl-4-pyrimidinyl dimethyl ester as the main product. []
Relevance: Pirimiphos-methyl features a 2-diethylamino-6-methyl-4-pyrimidinyl core, sharing the pyrimidine ring system with 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide. Both compounds exemplify the use of substituted pyrimidines in various chemical contexts, highlighting the versatility of this core structure. []
Pirimicarb (PM)
Compound Description: PM is another N,N-dialkyl substituted pyrimidine pesticide. Its heterogeneous reaction with NO3 radicals leads to the formation of 2-(dimethylamino)-5,6-dimethyl-4-hydroxy-pyrimidine as the main product. []
Compound Description: BIBP-3222 is a small molecule non-peptide antagonist used to selectively block the NPY1R receptor in the colon to attenuate intestinal inflammation. []
Relevance: While structurally distinct from 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide, BIBP-3222 is relevant due to its focus on targeting specific receptors in the context of inflammatory bowel disease. This highlights the potential for exploring different receptor targets for related compounds with a pyrimidinyl-piperazine core, particularly in the realm of immunomodulatory therapies. []
Relevance: While BIIE-0246 lacks the pyrimidinyl moiety present in 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide, both compounds share a piperazine ring. Like BIBP-3222, the research on BIIE-0246 highlights the potential of exploring related compounds with a piperazine core as receptor antagonists in inflammatory diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.